molecular formula C6H13ClF3NO B12107248 N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride

N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride

Cat. No.: B12107248
M. Wt: 207.62 g/mol
InChI Key: GCEZZDRSXXRIMF-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H12F3NO·HCl. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethylamine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethyl)ethyl]propan-1-amine
  • N-[2-(trifluoromethoxy)ethyl]butan-1-amine
  • N-[2-(trifluoromethoxy)ethyl]pentan-1-amine

Uniqueness

N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H13ClF3NO

Molecular Weight

207.62 g/mol

IUPAC Name

N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C6H12F3NO.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H

InChI Key

GCEZZDRSXXRIMF-UHFFFAOYSA-N

Canonical SMILES

CCCNCCOC(F)(F)F.Cl

Origin of Product

United States

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